![molecular formula C7H10N4O B13084373 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique pyrano-pyrimidine structure, which contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions, followed by cyclization to form the pyrano ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
6,8-Dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the pyrano ring, leading to different chemical and biological properties.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine: Another related compound with a pyrrolo ring instead of a pyrano ring, exhibiting distinct biological activities.
Propriétés
Formule moléculaire |
C7H10N4O |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O/c8-5-2-12-3-6-4(5)1-10-7(9)11-6/h1,5H,2-3,8H2,(H2,9,10,11) |
Clé InChI |
ICIJBDONMPETGV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CN=C(N=C2CO1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


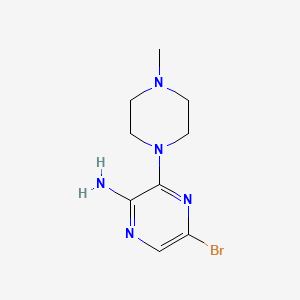

![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
amine](/img/structure/B13084306.png)
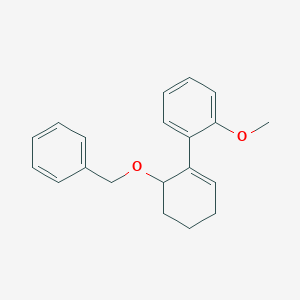
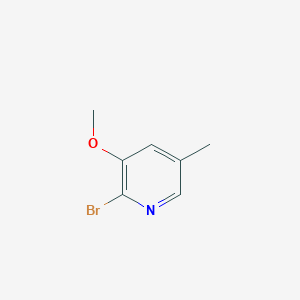
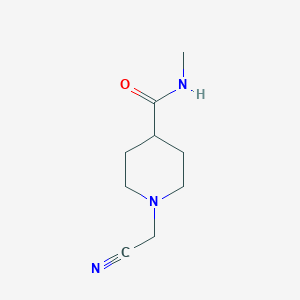
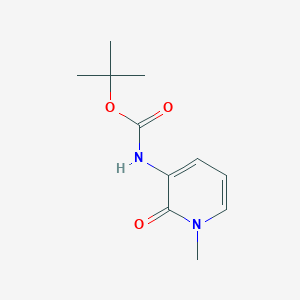
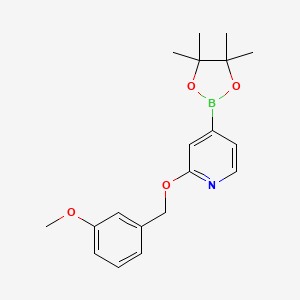

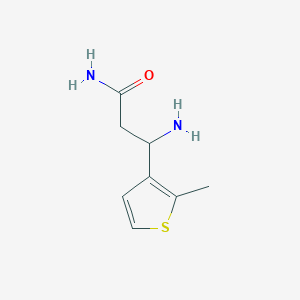
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
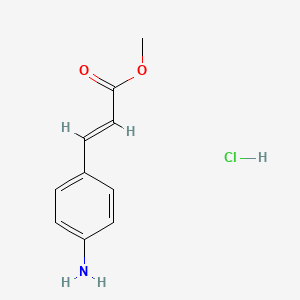
![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
